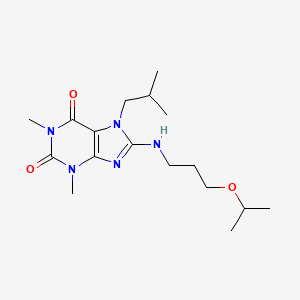
7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H29N5O3 and its molecular weight is 351.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention due to its potential biological activities. This compound is structurally related to other purine derivatives known for their pharmacological properties, including anti-inflammatory and anti-tumor effects.
Chemical Structure and Properties
The compound can be described by its molecular formula C15H22N4O2 and a molecular weight of approximately 294.36 g/mol. Its structure includes a purine base with various substituents that may influence its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes, potential therapeutic applications, and mechanisms of action.
- Adenosine Receptor Modulation : Compounds similar to this compound have been shown to interact with adenosine receptors (A1, A2A), which play crucial roles in numerous physiological processes including inflammation and immune responses.
- Inhibition of Phosphodiesterases : Some studies suggest that purine derivatives can inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells, which is critical for various signaling pathways.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Anti-inflammatory Properties : This compound may exhibit anti-inflammatory effects through modulation of immune responses.
- Antitumor Activity : Preliminary studies suggest that it could inhibit tumor cell proliferation, although further research is needed to confirm these findings.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Adenosine receptor modulation | Potential inhibition of inflammatory responses | [Source 1] |
| Inhibition of PDEs | Increased cAMP levels | [Source 2] |
| Antitumor activity | Inhibition of cell proliferation | [Source 3] |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of similar compounds, researchers found that administration led to a significant reduction in pro-inflammatory cytokines in animal models. This suggests that this compound may also possess similar properties.
Case Study 2: Antitumor Efficacy
Another study focused on the antitumor efficacy of purine derivatives. The results showed that these compounds could induce apoptosis in cancer cells through activation of specific signaling pathways. This highlights the potential role of the compound in cancer therapy.
Propriétés
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3/c1-11(2)10-22-13-14(20(5)17(24)21(6)15(13)23)19-16(22)18-8-7-9-25-12(3)4/h11-12H,7-10H2,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZPIXJMWETFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NCCCOC(C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














